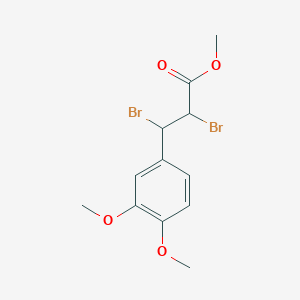![molecular formula C15H9Cl2N7O2 B14733619 4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine CAS No. 5664-79-9](/img/structure/B14733619.png)
4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine is a heterocyclic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both chloro and nitrophenyl diazenyl groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes substitution with 4-[(E)-(4-nitrophenyl)diazenyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Types of Reactions:
Substitution Reactions: The compound can undergo further nucleophilic substitution reactions due to the presence of chloro groups.
Reduction Reactions: The nitrophenyl diazenyl group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate, aniline derivatives.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution Products: Various substituted triazine derivatives.
Reduction Products: Amino-substituted triazine compounds.
Oxidation Products: Oxidized triazine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl diazenyl group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The chloro groups can participate in halogen bonding, further influencing the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloro-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-N-(4-aminophenyl)-1,3,5-triazin-2-amine
Comparison: 4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine is unique due to the presence of the nitrophenyl diazenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has enhanced chromophoric properties, making it more suitable for applications in dye and pigment production. Additionally, its potential antimicrobial activity sets it apart from other triazine derivatives .
Eigenschaften
CAS-Nummer |
5664-79-9 |
|---|---|
Molekularformel |
C15H9Cl2N7O2 |
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
4,6-dichloro-N-[4-[(4-nitrophenyl)diazenyl]phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H9Cl2N7O2/c16-13-19-14(17)21-15(20-13)18-9-1-3-10(4-2-9)22-23-11-5-7-12(8-6-11)24(25)26/h1-8H,(H,18,19,20,21) |
InChI-Schlüssel |
YHSQNTMDOXXVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


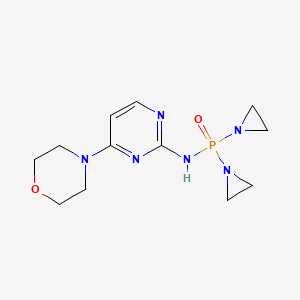
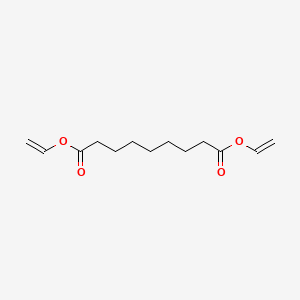
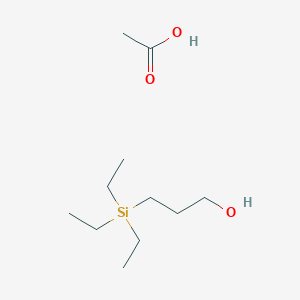
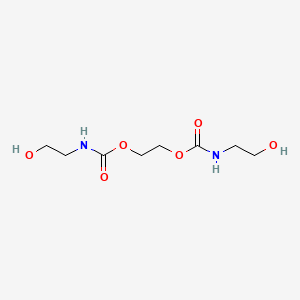
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

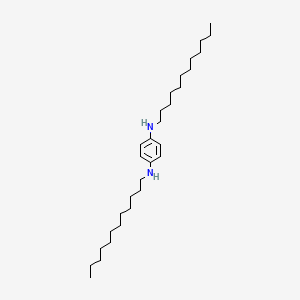
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
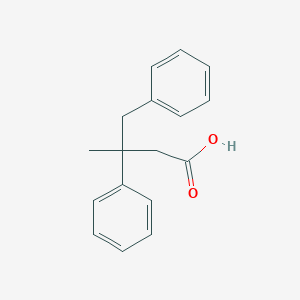
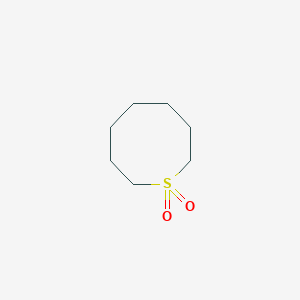
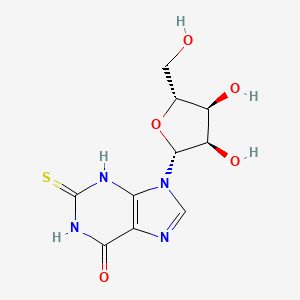
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

